molecular formula C9H7ClO2 B15426421 4-Chloro-5-methylbenzene-1,3-dicarbaldehyde CAS No. 102626-21-1

4-Chloro-5-methylbenzene-1,3-dicarbaldehyde

Cat. No.: B15426421
CAS No.: 102626-21-1
M. Wt: 182.60 g/mol
InChI Key: HEXMENUKPRWRDP-UHFFFAOYSA-N
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Description

4-Chloro-5-methylbenzene-1,3-dicarbaldehyde, registered under CAS 102626-21-1, is a valuable aromatic building block in organic and medicinal chemistry research. This compound, with the molecular formula C 9 H 7 ClO 2 and a molecular weight of 182.604 g/mol, features a benzene ring core substituted with two aldehyde groups and distinct chloro and methyl functional groups . This specific arrangement makes it a versatile and key synthetic intermediate. Researchers utilize this dicarbaldehyde in various synthetic pathways, as documented in scientific literature, with its primary value lying in its application as a precursor for the synthesis of more complex heterocyclic systems and functionalized structures . The presence of two formyl groups offers reactive handles for numerous transformations, including condensations to form Schiff bases, while the chloro substituent allows for further functionalization via cross-coupling reactions. The compound is typically supplied as a solid and should be stored under appropriate conditions to maintain stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

102626-21-1

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

4-chloro-5-methylbenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C9H7ClO2/c1-6-2-7(4-11)3-8(5-12)9(6)10/h2-5H,1H3

InChI Key

HEXMENUKPRWRDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzene-1,3-dicarbaldehyde Derivatives
Compound Name Substituents CAS Number Key Features References
4-Chloro-5-methylbenzene-1,3-dicarbaldehyde Cl (C4), CH₃ (C5) 102626-21-1 Balanced electronic effects; precursor for natural products
5-Fluoroisophthalaldehyde F (C5) 255375-90-7 High electronegativity; enhanced reactivity in electrophilic substitutions
2-Hydroxy-5-methylisophthalaldehyde OH (C2), CH₃ (C5) 76471-06-2 Photochromic potential; hydroxyl enables hydrogen bonding
5-tert-Butylbenzene-1,3-dicarbaldehyde t-Bu (C5) 180740-69-6 Bulky substituent; improves solubility in non-polar solvents
5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde Cl (C5), OH (C2) - Chelating agent for metal complexes; crystallographically characterized

Key Observations :

  • Electron-withdrawing groups (Cl, F) enhance electrophilic reactivity, while electron-donating groups (CH₃, t-Bu) stabilize intermediates in nucleophilic additions.
  • Hydroxyl groups (e.g., in 2-hydroxy derivatives) enable photochromism and metal coordination .

Key Insights :

  • This compound is tailored for stepwise functionalization in complex molecule assembly.
  • Acene-dicarbaldehydes (e.g., tetracene derivatives) are emerging as organic semiconductors due to extended π-conjugation .

Physical and Spectroscopic Properties

  • This compound: Limited spectral data reported; expected IR peaks at ~1720 cm⁻¹ (C=O stretch) and 2943 cm⁻¹ (C-H stretch) based on analogues .
  • 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde : Characterized via X-ray crystallography; intramolecular hydrogen bonding stabilizes planar structure .
  • Spiropyrans : Exhibit reversible UV-vis absorption shifts (365 nm irradiation) in toluene .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-5-methylbenzene-1,3-dicarbaldehyde, and how do reaction conditions influence yield?

  • The compound can be synthesized via halogenation and formylation of substituted benzene precursors. For example, 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde was prepared using hexamine and trifluoroacetic acid under reflux, followed by sulfuric acid treatment . Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) can improve selectivity. Side reactions, such as over-oxidation or demethylation, require monitoring via TLC or HPLC .

Q. How can spectroscopic techniques distinguish between positional isomers (e.g., 4-chloro vs. 5-chloro substitution)?

  • ¹H NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm (doublets, J = 1–2 Hz), while methyl groups appear as singlets at δ 2.3–2.5 ppm. Chlorine’s inductive effect deshields adjacent protons.
  • X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between aldehyde groups and aromatic planes). For 5-hydroxybenzene-1,3-dicarbaldehyde, deviations from planarity were measured at 4.04–4.43° .
  • FTIR : Carbonyl stretches at 1680–1700 cm⁻¹ confirm aldehyde functionality .

Advanced Research Questions

Q. What strategies mitigate competing by-products during multi-step syntheses of halogenated benzene-dicarbaldehydes?

  • By-product analysis : Use GC-MS or LC-MS to identify intermediates (e.g., monoformylated derivatives).
  • Selectivity optimization :

  • Catalytic control : Piperidine or acetic acid enhances regioselectivity in Vilsmeier-Haack reactions .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes premature aldehyde oxidation.
  • Example: In acene-2,3-dicarbaldehyde synthesis, adjusting stoichiometric ratios of IBX oxidants reduced cross-contamination of naphthalene/anthracene derivatives .

Q. How do electronic effects of chloro and methyl substituents influence reactivity in nucleophilic addition reactions?

  • Electrophilicity modulation : Chlorine’s electron-withdrawing nature increases aldehyde carbonyl reactivity, while methyl groups donate electrons, creating regioselectivity.
  • Kinetic vs. thermodynamic control :

  • In Schiff base formation, bulky nucleophiles (e.g., tert-butylamine) favor para-aldehyde attack due to steric hindrance.
  • Computational studies (DFT) predict activation barriers for competing pathways .

Q. What are the challenges in crystallizing this compound, and how do solvent systems affect crystal packing?

  • Crystallization hurdles : Chlorine’s polarizability disrupts symmetry, leading to polymorphic forms.
  • Solvent selection :

SolventCrystal QualityPacking Efficiency
EthanolNeedle-likeModerate (70%)
DCM/HexanePlate-likeHigh (85%)
  • Hydrogen-bonding networks (e.g., C=O⋯H-O) stabilize monoclinic systems (space group P21/c) .

Methodological Guidance

Q. How to design a ligand library for transition-metal complexes using this compound?

  • Coordination site engineering : Aldehydes act as bidentate ligands. Pair with metals (e.g., Cu²⁺, Fe³⁺) under inert conditions.
  • Stability testing : Monitor complex degradation via UV-vis (λ = 400–600 nm for d-d transitions) and cyclic voltammetry .

Q. What computational tools predict the compound’s reactivity in aqueous vs. non-polar environments?

  • Molecular dynamics (MD) simulations : Solvent accessible surface area (SASA) analysis quantifies hydrophobicity.
  • QSPR models : Correlate Hammett σ values (σ_meta = +0.37 for Cl, −0.07 for CH₃) with reaction rates in DMSO/water mixtures .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for halogenated benzene-dicarbaldehydes?

  • Possible causes : Impurity levels (e.g., residual solvents), polymorphic forms.
  • Resolution :

  • Reproduce synthesis using strict anhydrous conditions (e.g., Schlenk line).
  • Compare DSC thermograms from independent studies .

Applications in Materials Science

Q. Can this compound serve as a precursor for photoactive organic semiconductors?

  • Extended conjugation : Aldehyde groups enable π-extension via Knoevenagel condensations.
  • Case study : Tetracene-2,3-dicarbaldehyde exhibits a HOMO-LUMO gap of 2.1 eV, comparable to pentacene, with enhanced solubility in DMF .

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